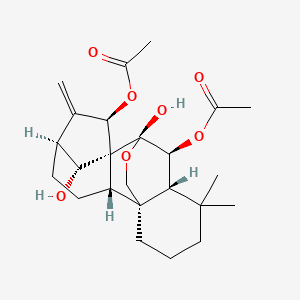

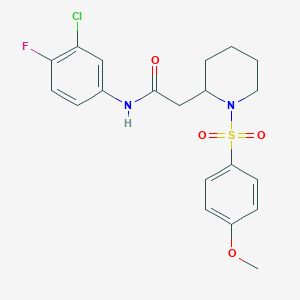

![molecular formula C22H19N3O3S B2493631 N-(5-甲氧基苯并[d]噻唑-2-基)-2-苯氧基-N-(吡啶-3-基甲基)乙酰胺 CAS No. 895415-51-7](/img/structure/B2493631.png)

N-(5-甲氧基苯并[d]噻唑-2-基)-2-苯氧基-N-(吡啶-3-基甲基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds with similar structural features, particularly those containing thiazole rings and acetamide functionalities, have been extensively studied for their potential bioactive properties, including anticancer activities. The structural complexity and potential bioactivity of these compounds warrant detailed synthetic and analytical approaches to fully understand their properties and potential applications.

Synthesis Analysis

Synthesis of related compounds often involves linear synthesis strategies employing various starting materials and intermediates to introduce specific functional groups. Techniques such as refluxing, condensation, and reactions with halogenated carbonyl compounds are common. Characterization of synthesized compounds typically utilizes LCMS, IR, 1H and 13C NMR spectroscopies, and elemental analysis (Vinayak et al., 2014).

Molecular Structure Analysis

The confirmation of molecular structures of synthesized compounds can be achieved through detailed spectroscopic analyses, including 1H NMR, 13C NMR, IR, and sometimes single-crystal X-ray diffraction for solid-state structure determination. These analyses provide insights into the molecular geometry, functional groups, and intramolecular interactions (Yu et al., 2014).

Chemical Reactions and Properties

Reactivity patterns include interactions with various electrophilic and nucleophilic agents, leading to the formation of new bonds or the modification of existing ones. The chemical reactivity is largely influenced by the presence of functional groups such as acetamide, thiazole, and substituted phenyl groups. Studies often explore the potential bioactivity of these compounds, including anticancer properties, through various in vitro assays (Alqahtani & Bayazeed, 2020).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystallinity can be inferred from the molecular structure and are crucial for understanding the compound's behavior in biological systems or chemical reactions. These properties are often reported alongside synthesis and structural analysis results.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and potential biological activities, are closely related to the compound's molecular structure. Detailed analyses often involve computational studies, such as molecular docking and quantum chemical calculations, to predict interactions with biological targets and to understand the electronic structure and its influence on reactivity (Viji et al., 2020).

科学研究应用

杂环化合物合成与应用

质子泵抑制剂的新合成方法:本综述讨论了奥美拉唑(一种质子泵抑制剂)的新合成方法,重点介绍了药物杂质的开发及其应用。合成过程和杂质可能为更广泛的杂环化合物合成领域提供见解,包括N-(5-甲氧基苯并[d]噻唑-2-基)-2-苯氧基-N-(吡啶-3-基甲基)乙酰胺 (Saini et al., 2019)。

嘧啶衍生物在生物应用中的应用:本综述涵盖了嘧啶衍生物,这些衍生物与所讨论的化合物具有相同的杂环性质,重点关注它们作为光学传感器和生物应用的用途。这些衍生物的合成和应用可能与N-(5-甲氧基苯并[d]噻唑-2-基)-2-苯氧基-N-(吡啶-3-基甲基)乙酰胺的潜在用途相类似 (Jindal & Kaur, 2021)。

噻唑吡啶在药物开发中的应用:一篇关于噻唑吡啶的综述,这些化合物与感兴趣的化合物具有结构相似性,讨论了它们的合成、性质和在药物开发中的潜力。这为如何将这类化合物应用于创造新的治疗剂提供了相关视角 (Chaban, 2015)。

作用机制

Target of Action

The primary targets of N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide are currently unknown. This compound is a part of a collection of rare and unique chemicals provided for early discovery researchers

Mode of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in the biological systems .

Biochemical Pathways

Thiazole derivatives have been known to exhibit a wide range of biological activities, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory effects . The exact pathways and downstream effects would depend on the specific targets of the compound, which are currently unknown.

Result of Action

Thiazole derivatives have been reported to have various biological effects, including antibacterial activity and antitumor activities . The specific effects of this compound would depend on its targets and mode of action.

属性

IUPAC Name |

N-(5-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c1-27-18-9-10-20-19(12-18)24-22(29-20)25(14-16-6-5-11-23-13-16)21(26)15-28-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJXIFQNJHZCDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]acetamide](/img/structure/B2493548.png)

![N-butyl-2-[(2,5-dimethylphenyl)amino]-N-methyl-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2493550.png)

![N-allyl-4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide](/img/structure/B2493554.png)

![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2493556.png)

![rac-(1R,6S,8R)-3-Azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride](/img/structure/B2493559.png)

![(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2493560.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2493562.png)